Alprostadil isopropyl ester
Overview
Description
Alprostadil isopropyl ester is a drug used in the treatment of impotence . It is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously . It is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .
Molecular Structure Analysis
The chemical formula of Alprostadil isopropyl ester is C23H40O5. Its exact mass is 396.29 and its molecular weight is 396.570 . The elemental analysis shows that it contains Carbon (69.66%), Hydrogen (10.17%), and Oxygen (20.17%) .
Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .
Scientific Research Applications
Quantitative Determination in Pharmaceuticals
A high-performance liquid chromatography method has been developed for the quantitative determination of alprostadil, including its isopropyl ester variant, in pharmaceutical formulations. This method is efficient for determining the purity of alprostadil in bulk drugs and in specific pharmaceutical solutions, ensuring quality and consistency in medical products (Zoutendam et al., 1984).
Enhancement of Vascular Endothelial Growth Factor (VEGF)
Alprostadil has shown potential in enhancing VEGF production, especially in ischemic regions. This property suggests its applicability in regenerative medical technology. It significantly increases VEGF contents in ischemic areas, contributing to improved medical outcomes in conditions involving ischemia (Inoue et al., 2013).
Therapeutic Applications in Erectile Dysfunction
While focusing on non-dosage and non-side effect aspects, research indicates that alprostadil plays a significant role in treating erectile dysfunction through various methods of administration. It has been shown to be effective in inducing erections, suggesting its utility in urological and sexual health research (Padma-nathan et al., 1997; Linet & Ogrinc, 1996).
Use in Decompensated Liver Cirrhosis
Alprostadil has been studied for its role in treating various types of liver disease, including decompensated liver cirrhosis. Its efficacy in moderating liver cell membrane, stimulating hepatic cell regeneration, and anti-fibrosis properties makes it a promising drug in hepatology (Feng et al., 2017).
Myocardial Ischemia/Reperfusion Injury
In cardiac research, alprostadil has shown protective effects against myocardial ischemia/reperfusion injury. Its ability to promote antioxidant activity and activate endothelial nitric oxide synthase (eNOS) demonstrates its potential in cardiac therapeutic applications (Zhang et al., 2018).
Treatment of Diabetic Peripheral Neuropathy
Alprostadil has been observed to be effective in treating diabetic peripheral neuropathy. It improves nerve conduction velocity, which can be crucial in managing complications arising from diabetes (Guochon, 2014).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h14-15,17-20,22,24,26H,4-13,16H2,1-3H3/b15-14+/t18-,19+,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLDARWZNUIAU-WUDJJVMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alprostadil isopropyl ester | |
CAS RN |
217182-28-0 | |
Record name | Alprostadil isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217182280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALPROSTADIL ISOPROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8THV3YDD6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.